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molecular formula C10H9KNO5S B1324293 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium CAS No. 91893-72-0

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium

Cat. No. B1324293
M. Wt: 294.35 g/mol
InChI Key: YSWSVQUSZXSMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05925661

Procedure details

60 g of the compound obtained in step A in 300 ml of toluene are heated to reflux for 1 hour in the presence of 30.7 g of phosphorus pentachloride. 30.7 g of phosphorus pentachloride are added again and refluxing is maintained for 90 minutes. 280 g of ice are added to the reaction medium, the mixture is stirred, and the insoluble matter is filtered off and then washed with ice-cold water. The residue is dried over P2O5 and then recrystallized in dichloroethane to obtain 32 g of the expected product, m.p.=160° C.
Name
compound
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step Two
Quantity
30.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
280 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[K+].[C:2]1(=[O:18])[N:6]([CH2:7][CH2:8][S:9]([O-])(=[O:11])=[O:10])[C:5](=[O:13])[C:4]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:3]12.P(Cl)(Cl)(Cl)(Cl)[Cl:20]>C1(C)C=CC=CC=1>[C:2]1(=[O:18])[N:6]([CH2:7][CH2:8][S:9]([Cl:20])(=[O:11])=[O:10])[C:5](=[O:13])[C:4]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:3]12 |f:0.1|

Inputs

Step One
Name
compound
Quantity
60 g
Type
reactant
Smiles
[K+].C1(C=2C(C(N1CCS(=O)(=O)[O-])=O)=CC=CC2)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
30.7 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
30.7 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Four
Name
ice
Quantity
280 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 90 minutes
Duration
90 min
FILTRATION
Type
FILTRATION
Details
the insoluble matter is filtered off
WASH
Type
WASH
Details
washed with ice-cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The residue is dried over P2O5
CUSTOM
Type
CUSTOM
Details
recrystallized in dichloroethane

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1CCS(=O)(=O)Cl)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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